1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)ethanone
Overview
Description
1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)ethanone is a chemical compound that features a pyrimidine ring substituted with a chlorine atom and a methyl group, connected to a piperidine ring via an ethanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)ethanone typically involves the reaction of 4-chloro-6-methylpyrimidine with piperidine under specific conditions. One common method involves the use of a solvent such as dioxane and heating the reaction mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: It can be used in the study of biological pathways and as a tool to investigate the function of specific enzymes or receptors.
Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of various chemicals and materials, contributing to the development of new industrial processes
Mechanism of Action
The mechanism of action of 1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-6-methylpyrimidin-2-yl)piperidine: Similar structure but lacks the ethanone linker.
4-Chloro-6-methylpyrimidine: The core pyrimidine structure without the piperidine ring.
1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)propanone: Similar structure with a propanone linker instead of ethanone.
Uniqueness
1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-chloro-6-methylpyrimidin-2-yl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-8-7-11(13)15-12(14-8)10-3-5-16(6-4-10)9(2)17/h7,10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGXEZNAIQNDAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCN(CC2)C(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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